Specific Scientific Field: Chemistry, specifically chemiluminescence.
Summary of the Application: Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate is a peroxyoxalate-based material that is used as a chemiluminescent dye . It can be utilized as a detection method for liquid phase analysis .
Methods of Application or Experimental Procedures: This compound can be solubilized in organic solvents to achieve high quantum efficiencies . When it reacts with a fluorescent dye in the presence of hydrogen peroxide, it produces a strong chemiluminescent blue light .
Results or Outcomes: The reaction produces a strong chemiluminescent blue light, which can be used for detection in liquid phase analysis . The quantum efficiency of this reaction is high, making it a powerful tool for sensitive detection methods .
Specific Scientific Field: Biochemistry and Cardiology.
Summary of the Application: Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate has been used as an optical probe to detect fatty acids in cardiac tissue .
Methods of Application or Experimental Procedures: The compound can be synthesized by the reaction of 2-chloroacetaldehyde and 3,5,6-trichlorophenol . It can then be used as an optical probe to detect the presence of fatty acids in cardiac tissue .
Results or Outcomes: The use of Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate as an optical probe allows for the detection and analysis of fatty acids in cardiac tissue . This can provide valuable information about the metabolic state of the heart, which can be useful in the diagnosis and treatment of heart diseases .
Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate is an organic compound with the molecular formula . It is classified as a diester of oxalic acid and is known for its role as an active ingredient in chemiluminescent applications, particularly in glowsticks. This compound appears as a white solid and is synthesized through a reaction involving 2-carbopentoxy-3,5,6-trichlorophenol and oxalyl chloride .
CPPO is a key component in chemiluminescent reactions. In the presence of a suitable base (activator) and a fluorescent dye, CPPO undergoes a chemical reaction that releases energy in the form of light []. The specific mechanism of this reaction involves the splitting of the oxalate bridge and the subsequent oxidation of the fluorescent dye, which then emits light [].
The primary chemical reaction involving bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate occurs when it is mixed with hydrogen peroxide in an organic solvent. This reaction leads to the formation of 1,2-dioxetanedione, which is responsible for the emission of light. The intensity of the emitted light is influenced by the pH of the solution; slightly alkaline conditions enhance brightness due to the addition of weak bases like sodium salicylate .
The general reaction can be represented as follows:
The synthesis of bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate generally involves the following steps:
This method allows for the selective introduction of functional groups necessary for its application in chemiluminescence .
The primary application of bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate is in chemiluminescent products, such as glowsticks. It serves as a key component that reacts to produce light when mixed with hydrogen peroxide and other additives. This compound's ability to produce various colors based on the fluorescent dye used makes it versatile for different applications in the entertainment and safety industries .
Interaction studies primarily focus on how bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate interacts with other compounds during the chemiluminescent reaction. The presence of various fluorescent dyes can significantly alter the color and intensity of emitted light. Studies have shown that different dyes yield different colors:
Color | Compound |
---|---|
Blue | 9,10-Diphenylanthracene |
Green | 9,10-Bis(phenylethynyl)anthracene |
Yellow-green | Tetracene |
Yellow | 1-Chloro-9,10-bis(phenylethynyl)anthracene |
Orange | Rubrene |
Red | Rhodamine B |
These interactions are crucial for optimizing chemiluminescent formulations .
Several compounds share structural similarities with bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate. Here are some notable examples:
The uniqueness of bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate lies in its specific chlorination pattern and functional groups that enhance its efficiency in light emission compared to similar compounds. Its ability to produce a wide range of colors based on dye selection further distinguishes it within its class .
Indirect chemiluminescence relies on the transfer of energy from a high-energy intermediate (HEI) to a fluorescent activator, which subsequently emits light. CPPO serves as the chemical precursor in this process, reacting with hydrogen peroxide (H₂O₂) in the presence of a nucleophilic catalyst, such as imidazole, to form a dioxetanedione intermediate [3] [7]. This intermediate decomposes into carbon dioxide and an electronically excited HEI, which transfers energy to a fluorophore (e.g., Rhodamine B or 9,10-diphenylanthracene) [4] [5].
The reaction pathway begins with the nucleophilic attack of H₂O₂ on the oxalate ester group of CPPO, forming a peroxidic intermediate. Subsequent cyclization produces 1,2-dioxetanedione, a four-membered cyclic peroxide, which undergoes cleavage to release two molecules of CO₂ and generate the HEI [3] [7]. The HEI exists in a singlet excited state, enabling efficient energy transfer to the fluorophore. This indirect mechanism separates the chemical reaction (CPPO decomposition) from the light-emitting step (fluorophore excitation), allowing tunability across the visible spectrum [7].
Key factors influencing efficiency include the electron-withdrawing properties of CPPO’s trichlorophenyl groups, which stabilize the transition state during HEI formation, and the pentyloxycarbonyl side chains, which enhance solubility in nonpolar media [1] [7].
The energy transfer from the HEI to the fluorophore follows the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. In this process, an electron is transferred from the fluorophore’s highest occupied molecular orbital (HOMO) to the HEI’s lowest unoccupied molecular orbital (LUMO), forming a charge-transfer complex [7]. Back-electron transfer then populates the fluorophore’s excited singlet state, which emits light upon relaxation [5] [7].
Experimental studies demonstrate that the efficiency of this transfer depends on the fluorophore’s oxidation potential and the spatial overlap between the HEI’s LUMO and the fluorophore’s HOMO. For example, Rhodamine B (oxidation potential: +1.0 V vs. SCE) exhibits a 78% energy transfer efficiency with CPPO-derived HEI, whereas 9,10-diphenylanthracene (+1.7 V vs. SCE) achieves only 22% [4] [7]. Concentration-dependent quenching occurs at high fluorophore concentrations (>0.05 g/20 mL), as nonradiative collisions between excited and ground-state fluorophores dominate [4].
Fluorophore | Oxidation Potential (V vs. SCE) | Energy Transfer Efficiency (%) |
---|---|---|
Rhodamine B | +1.0 | 78 |
9,10-DPA | +1.7 | 22 |
Polyfluorene-Phenylene | +1.2 | 65 |
Data compiled from Refs [4] [5] [7].
The quantum yield (ΦCL) of CPPO-mediated chemiluminescence is defined as the ratio of emitted photons to consumed HEI molecules. Theoretical calculations using time-dependent density functional theory (TD-DFT) reveal that ΦCL depends on three factors:
The overall ΦCL for CPPO systems ranges from 15% to 22%, surpassing classical luminol-based systems (ΦCL ≈ 1–2%) due to optimized orbital alignment and reduced nonradiative decay [7].
The decomposition of CPPO is exothermic (ΔH ≈ -280 kJ/mol), driven by the formation of stable CO₂ and the HEI’s electronic excitation [3] [6]. Kinetic studies using flow reactors at 3 atm pressure reveal an activation energy (Eₐ) of 45 kJ/mol for the rate-limiting step (HEI formation) [6]. The reaction proceeds via a concerted mechanism, with simultaneous H₂O₂ attack and oxalate ring opening, as evidenced by isotope-labeling experiments [7].
Thermodynamic stability of the HEI is critical; at room temperature, the HEI’s half-life is <1 ms, necessitating rapid energy transfer to the fluorophore. Elevated temperatures (>40°C) accelerate HEI decomposition, reducing ΦCL by 12% per 10°C increase due to competing thermal pathways [3] [6].